Descarbamoylnovobiocin

概要

説明

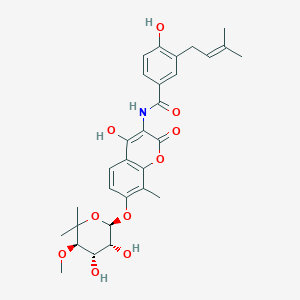

Descarbamylnovobiocin is a hydroxycoumarin compound that is structurally related to novobiocin. It is characterized by the absence of the carbamoyl group at position 3 on the hexose ring. This compound is a member of the aminocoumarin antibiotic family and is known for its role as an inhibitor of bacterial type II topoisomerase, specifically DNA gyrase .

準備方法

Synthetic Routes and Reaction Conditions: Descarbamylnovobiocin can be synthesized through the fermentation of novobiocin, where it appears as a minor co-metabolite. It can also be produced as an alkaline degradation product of novobiocin . The synthetic route involves the removal of the carbamoyl group from novobiocin under specific alkaline conditions.

Industrial Production Methods: Industrial production of descarbamylnovobiocin typically involves large-scale fermentation processes followed by purification steps to isolate the compound. The fermentation conditions are optimized to maximize the yield of novobiocin, from which descarbamylnovobiocin is subsequently derived .

化学反応の分析

反応の種類: デスカルバミルノビオシンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体を生成することができます。

還元: 還元反応は、分子に存在する官能基を変換することができます。

置換: 置換反応は、芳香環上のさまざまな位置で起こり、新しい化合物を生成します。

一般的な試薬および条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。 たとえば、酸化はキノンの生成につながる可能性があり、置換反応は芳香環に新しい官能基を導入する可能性があります .

4. 科学研究への応用

デスカルバミルノビオシンは、科学研究において、以下を含む幅広い用途があります。

化学: アミノクマリン系抗生物質の構造活性相関を調べるためのモデル化合物として使用されます。

生物学: 細菌のDNAジャイレースを阻害する役割が調査されており、抗菌薬開発の潜在的な候補です。

医学: 特に抗生物質耐性菌株によって引き起こされる細菌感染症の治療における治療の可能性が探求されています。

科学的研究の応用

Descarbamylnovobiocin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the structure-activity relationships of aminocoumarin antibiotics.

Biology: Investigated for its role in inhibiting bacterial DNA gyrase, making it a potential candidate for antibacterial drug development.

Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes

作用機序

デスカルバミルノビオシンは、細菌のタイプIIトポイソメラーゼ、特にDNAジャイレースを阻害することによって作用します。この酵素は、細菌DNAのスーパーコイル化と弛緩に不可欠であり、DNA複製と転写において重要なプロセスです。 DNAジャイレースを阻害することで、デスカルバミルノビオシンはこれらのプロセスを阻害し、細菌の増殖と複製を抑制します .

類似の化合物:

ノビオシン: デスカルバミルノビオシンが誘導される母化合物。これは、ヘキソース環の3位にカルバモイル基を持っています。

クーメルマイシンA1: 同様の作用機序を持つ別のアミノクマリン系抗生物質。

クロロビオシン: 構造が類似しており、抗菌性を示す関連化合物。

独自性: デスカルバミルノビオシンは、カルバモイル基が存在しないため、DNAジャイレースに対する結合親和性と特異性に影響を与えます。 この構造の違いは、他のアミノクマリン系抗生物質と比較して、その効力と抗菌活性スペクトルに影響を与える可能性があります .

類似化合物との比較

Novobiocin: The parent compound from which descarbamylnovobiocin is derived. It contains a carbamoyl group at position 3 on the hexose ring.

Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.

Clorobiocin: A related compound with structural similarities and antibacterial properties.

Uniqueness: Descarbamylnovobiocin is unique due to the absence of the carbamoyl group, which affects its binding affinity and specificity for DNA gyrase. This structural difference can influence its potency and spectrum of antibacterial activity compared to other aminocoumarin antibiotics .

特性

IUPAC Name |

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGFJZFJRMSOS-NANZAVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314503 | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75057-97-5 | |

| Record name | Descarbamoylnovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

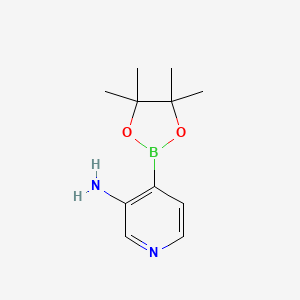

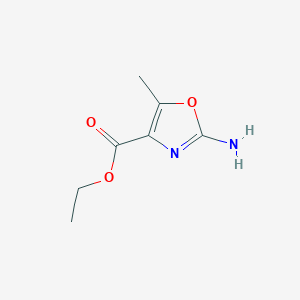

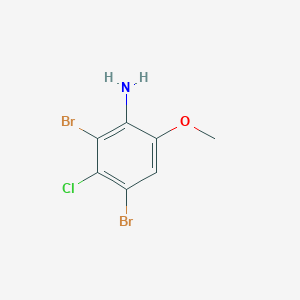

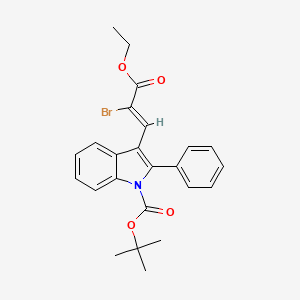

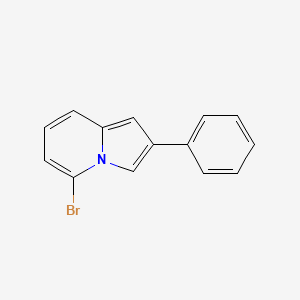

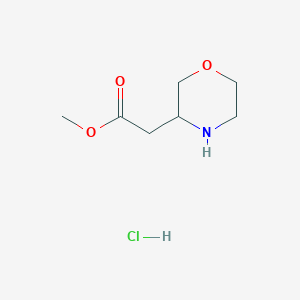

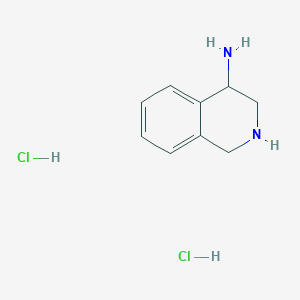

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of descarbamylnovobiocin in novobiocin biosynthesis?

A1: Descarbamylnovobiocin serves as a key intermediate in the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic. Research indicates that descarbamylnovobiocin is formed after the fusion of the A and B rings of novobiocin []. Subsequently, it undergoes further enzymatic modification to yield the final active compound, novobiocin. This understanding stems from the observation that supplementing the growth media of certain novobiocin non-producing Streptomyces niveus mutants with descarbamylnovobiocin restores novobiocin production []. This suggests that these mutants are likely blocked in a step of the biosynthetic pathway prior to descarbamylnovobiocin formation.

Q2: How can descarbamylnovobiocin be distinguished from novobiocin and its isomer, isonovobiocin?

A2: Thin-layer chromatography (TLC) offers a straightforward method to differentiate descarbamylnovobiocin from novobiocin and isonovobiocin []. This technique utilizes differences in polarity and interactions with the stationary phase to separate the compounds. By employing specific solvent systems and visualization methods, researchers can identify and analyze each component in complex mixtures, including fermentation broths, extracts, and purified substances [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)

![5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol](/img/structure/B1505882.png)